

"N-Nitroso-3-hydroxypiperidine" synthesis and characterization

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Compound of Interest

Compound Name: *N-Nitroso-3-hydroxypiperidine*

CAS No.: 55556-85-9

Cat. No.: B1221510

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An In-depth Technical Guide to the Synthesis and Characterization of **N-Nitroso-3-hydroxypiperidine**

Introduction

N-Nitroso-3-hydroxypiperidine (CAS No: 55556-85-9) is an organic compound belonging to the N-nitrosamine class.[1][2] N-nitrosamines are a group of potent genotoxic agents and are classified as probable or possible human carcinogens.[3][4][5] The presence of these impurities in pharmaceutical products, even at trace levels, is a significant concern for regulatory agencies and drug manufacturers. **N-Nitroso-3-hydroxypiperidine**, specifically, can arise as an impurity from manufacturing processes involving the 3-hydroxypiperidine structural moiety.

This guide provides a comprehensive overview of the synthesis and characterization of **N-Nitroso-3-hydroxypiperidine**, intended for researchers, analytical scientists, and drug development professionals. A thorough understanding of its synthesis is crucial for investigating root causes of its formation in drug products, while robust analytical characterization is essential for its detection, quantification, and control to ensure patient safety.[6]

Critical Safety Considerations

N-nitrosamines, including **N-Nitroso-3-hydroxypiperidine**, should be handled as potential carcinogens with extreme caution.[3][4] All operations involving this compound must be conducted in a well-ventilated laboratory fume hood.[5][7]

Personal Protective Equipment (PPE):

- **Gloves:** Impervious chemical-resistant gloves must be worn. Always inspect gloves before use.[7]
- **Eye Protection:** Tightly fitting safety goggles with side shields are mandatory.[7]
- **Lab Coat:** A flame-resistant lab coat or impervious clothing should be worn.
- **Respiratory Protection:** If there is a risk of aerosol formation, a NIOSH-approved respirator should be used.

Handling and Storage:

- Avoid all contact with skin and eyes.[7]
- Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated and protected from light.[4][7]
- **N-Nitroso-3-hydroxypiperidine** is incompatible with strong oxidizing agents.[4]

Disposal:

- All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[4]

Synthesis of N-Nitroso-3-hydroxypiperidine

The primary route for synthesizing **N-Nitroso-3-hydroxypiperidine** is through the nitrosation of its secondary amine precursor, 3-hydroxypiperidine.

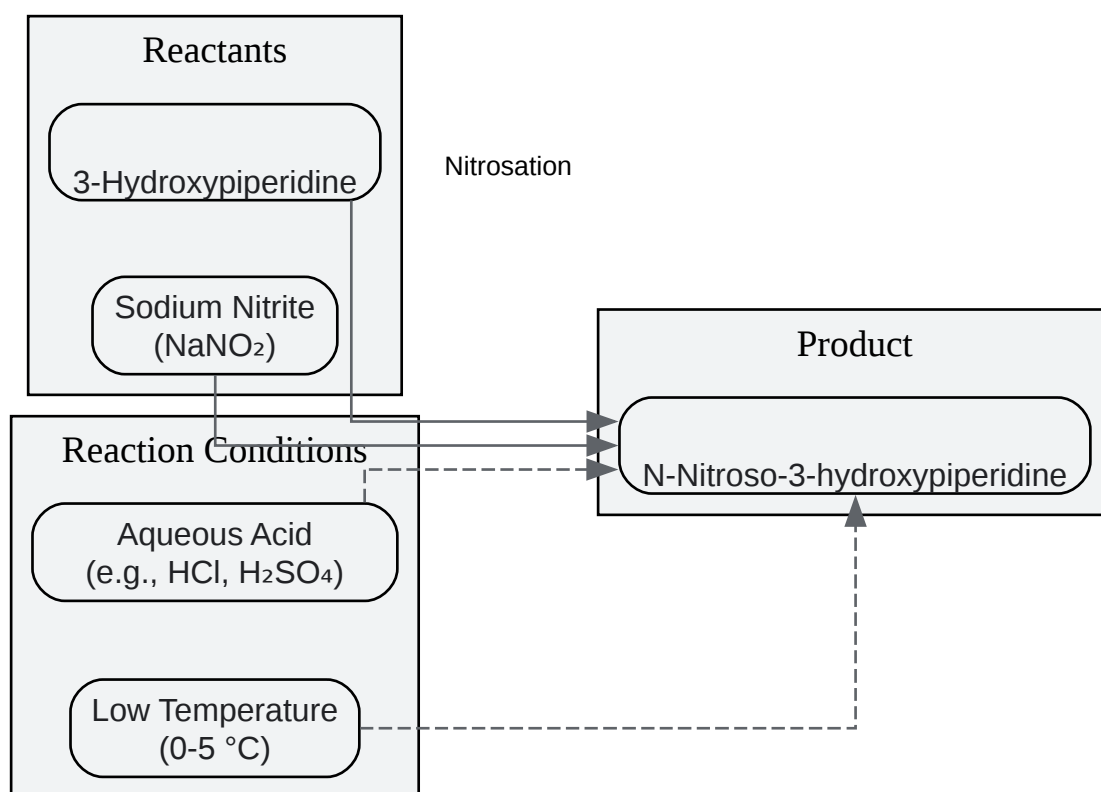
Principle of Nitrosation

The reaction involves the treatment of a secondary amine (3-hydroxypiperidine) with a nitrosating agent, most commonly sodium nitrite (NaNO_2), under acidic conditions. The acid protonates the nitrite ion to form nitrous acid (HNO_2), which is the active nitrosating species. The lone pair of electrons on the nitrogen of the secondary amine then attacks the nitrosonium ion (NO^+), which is in equilibrium with nitrous acid, leading to the formation of the N-nitrosamine.

Precursor: 3-Hydroxypiperidine

The starting material, 3-hydroxypiperidine (CAS No: 6859-99-0), can be obtained from commercial suppliers or synthesized through various methods, such as the hydrogenation of 3-hydroxypyridine or the cyclization of 5-halo-2-hydroxypentylamine.^{[8][9][10]} The purity of the 3-hydroxypiperidine is critical to the success of the synthesis and the purity of the final product.

Diagram: Synthesis Pathway



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Caption: Synthesis of **N-Nitroso-3-hydroxypiperidine** via nitrosation.

Experimental Protocol: Nitrosation of 3-Hydroxypiperidine

This protocol is a representative procedure. Quantities should be scaled as needed, and all operations must be performed under strict safety protocols.

- **Dissolution:** Dissolve 3-hydroxypiperidine (1.0 eq) in an aqueous acidic solution (e.g., 2M HCl) in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions.
- **Addition of Nitrosating Agent:** Prepare a solution of sodium nitrite (NaNO_2 , ~1.1 eq) in deionized water. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
- **Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to confirm the consumption of the starting material.
- **Work-up and Extraction:**
 - Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7.
 - Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
 - Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **N-Nitroso-3-hydroxypiperidine**.

- Purification: The crude product can be further purified by column chromatography on silica gel if necessary, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of N-Nitroso-3-hydroxypiperidine

Comprehensive characterization is required to confirm the identity, structure, and purity of the synthesized compound. High-resolution mass spectrometry and nuclear magnetic resonance are the primary techniques for structural elucidation.

Table 1: Physicochemical Properties

Property	Value	Source
Chemical Name	1-Nitrosopiperidin-3-ol	[1][2]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[1][2][11]
Molecular Weight	130.15 g/mol	[2]
CAS Number	55556-85-9	[1][2]
Appearance	Typically a yellow oil or solid	[5] (by analogy)
Monoisotopic Mass	130.07423 Da	[11]

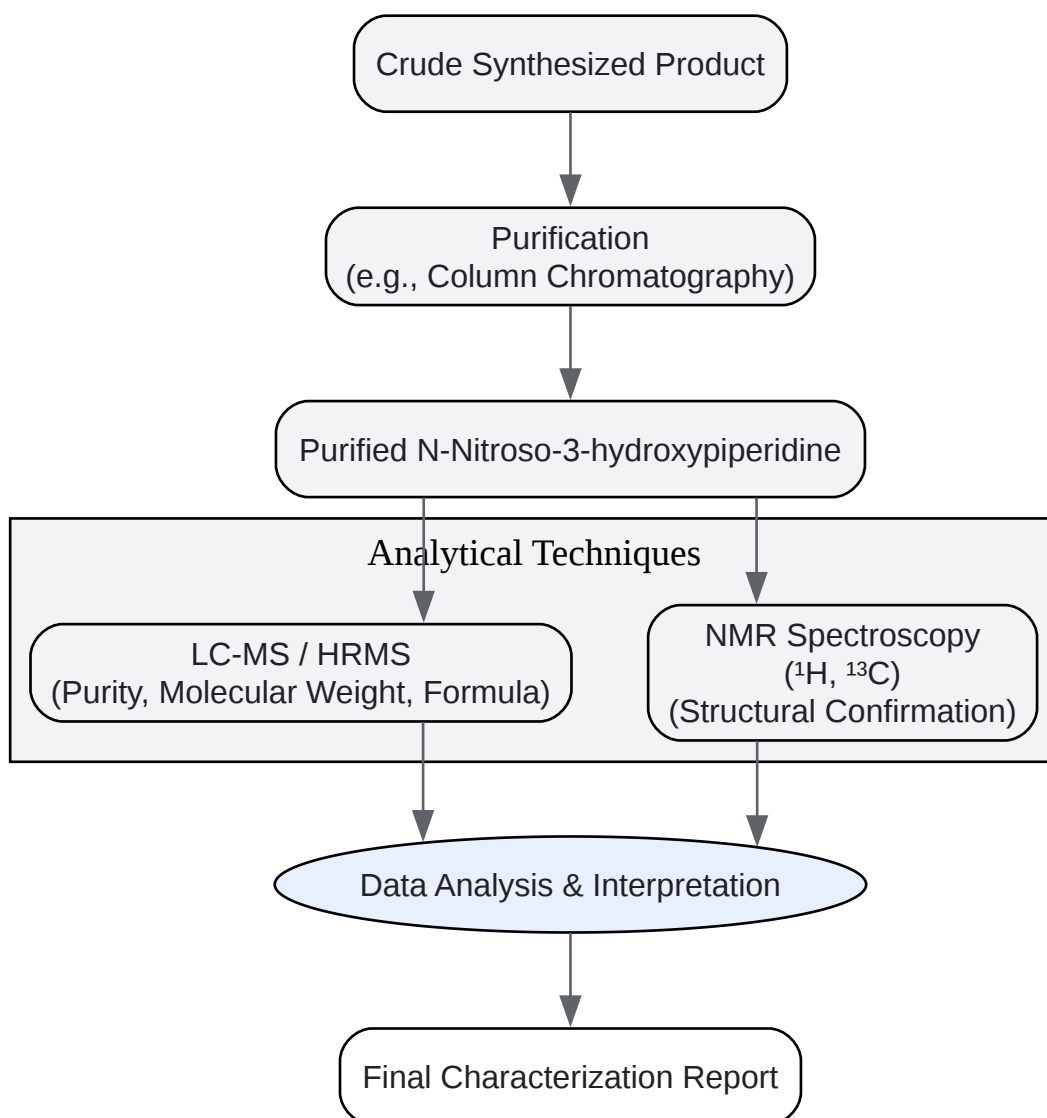
Spectroscopic and Chromatographic Analysis

1. Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and identifying characteristic fragmentation patterns of nitrosamines.[12] High-resolution mass spectrometry (HRMS) is preferred for its ability to provide an accurate mass measurement, which helps in confirming the elemental composition.[6][13]

- Technique: Liquid Chromatography-Mass Spectrometry (LC-MS), often using tandem mass spectrometry (MS/MS) or HRMS (e.g., Orbitrap or TOF).[6][14]
- Expected Ionization: Electrospray ionization (ESI) in positive mode is common, which would detect the protonated molecule [M+H]⁺.

- Expected m/z: For the protonated molecule $[C_5H_{10}N_2O_2 + H]^+$, the expected monoisotopic mass-to-charge ratio (m/z) would be approximately 131.0815.[11]
 - Fragmentation: A characteristic fragmentation of N-nitrosamines is the loss of the nitroso group (-NO), which would result in a fragment ion.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, connectivity, and environment of the atoms in the molecule.
- 1H NMR: The proton NMR spectrum will show distinct signals for the protons on the piperidine ring. The chemical shifts and coupling patterns will be influenced by the hydroxyl (-OH) and nitroso (-N=O) groups. The presence of syn/anti conformers due to restricted rotation around the N-N bond may lead to a complex spectrum with doubled signals for adjacent protons.
 - ^{13}C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the piperidine ring. The carbon attached to the hydroxyl group will be shifted downfield.
3. Liquid Chromatography (LC): LC is used to separate the target analyte from impurities and the reaction matrix.
- Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed.
 - Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid to improve peak shape.
 - Detection: UV detection can be used, but coupling to a mass spectrometer (LC-MS) provides far greater sensitivity and specificity, which is the standard for trace-level nitrosamine analysis.[13]

Diagram: Analytical Characterization Workflow



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Caption: Workflow for the characterization of **N-Nitroso-3-hydroxypiperidine**.

Table 2: Summary of Expected Analytical Data

Technique	Parameter	Expected Result
LC-HRMS (ESI+)	Protonated Molecule [M+H] ⁺	m/z ≈ 131.0815
	Sodium Adduct [M+Na] ⁺	m/z ≈ 153.0635
¹ H NMR	Structural Protons	A complex set of multiplets corresponding to the 10 protons on the piperidine ring. Potential for doubled signals due to syn/anti conformers.
¹³ C NMR	Structural Carbons	5 distinct signals for the piperidine ring carbons. The C-OH carbon will be the most downfield shifted among the ring carbons.
RP-HPLC	Retention Time	A characteristic retention time under specific chromatographic conditions, allowing for separation from precursors and impurities.

Conclusion

The synthesis of **N-Nitroso-3-hydroxypiperidine** is a straightforward nitrosation of its secondary amine precursor, but it demands stringent safety precautions due to the carcinogenic potential of the product. An effective synthesis is predicated on the careful control of reaction conditions, particularly temperature. The subsequent characterization relies on a suite of modern analytical techniques, with LC-HRMS and NMR being indispensable for unequivocal structural confirmation and purity assessment. This guide provides the foundational knowledge for researchers to safely synthesize, purify, and characterize this compound, which is vital for its use as an analytical standard in the ongoing effort to ensure the safety and quality of pharmaceutical products.

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